molecular formula C12H16ClN3O B7975450 1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine

1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine

Cat. No.: B7975450
M. Wt: 253.73 g/mol
InChI Key: FTPBEWHGWCTIRC-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a chloro and methyl group, and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine typically involves the reaction of 2-chloro-6-methylpyridine-4-carbonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are usually conducted in acidic or basic aqueous solutions.

    Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine-4-carbonyl chloride: This compound is a precursor in the synthesis of 1-(2-Chloro-6-methylpyridine-4-carbonyl)-4-methylpiperazine.

    4-Methylpiperazine: This compound is another precursor used in the synthesis.

    2-Chloro-6-methylpyridine:

Uniqueness

This compound is unique due to its combination of a pyridine ring and a piperazine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9-7-10(8-11(13)14-9)12(17)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPBEWHGWCTIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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